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Compound of Interest

Compound Name: 4-(2,3-Dimethylphenoxy)aniline

Cat. No.: B114323

Introduction

4-(2,3-Dimethylphenoxy)aniline is an aromatic amine derivative with potential applications in
medicinal chemistry and materials science. Its molecular structure, featuring a substituted
phenoxy moiety linked to an aniline core, presents a unique spectroscopic fingerprint. Accurate
characterization of this compound is paramount for its use in research and development,
ensuring its identity, purity, and stability. This guide provides an in-depth analysis of the
spectroscopic data for 4-(2,3-Dimethylphenoxy)aniline, offering insights into the principles of
data acquisition and interpretation for researchers, scientists, and drug development
professionals.

While experimental spectra for this specific molecule are not widely available in public
databases, this guide will utilize predicted data from validated computational models and
comparative analysis with structurally related compounds to provide a comprehensive
spectroscopic profile. This approach serves as a robust framework for the characterization of
novel chemical entities.

Molecular Structure and Key Features

IUPAC Name: 4-(2,3-Dimethylphenoxy)aniline CAS Number: 155106-50-6[1] Molecular
Formula: C14H1sNOJ[1] Molecular Weight: 213.27 g/mol [1]

The structure of 4-(2,3-Dimethylphenoxy)aniline is characterized by two aromatic rings
connected by an ether linkage. One ring is a 2,3-dimethylphenyl group, and the other is a 4-
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aminophenyl group. The presence of the primary amine (-NHz), the ether (C-O-C), the aromatic
C-H and C=C bonds, and the methyl groups (-CHs) are the key features that will be identified
and characterized by the spectroscopic techniques discussed below.

Caption: Molecular Structure of 4-(2,3-Dimethylphenoxy)aniline

Proton Nuclear Magnetic Resonance (*H NMR)

Spectroscopy
Predicted *H NMR Data

The *H NMR spectrum of 4-(2,3-Dimethylphenoxy)aniline is predicted to show distinct signals
for the aromatic protons on both rings, the amine protons, and the methyl protons. The
chemical shifts are influenced by the electron-donating and -withdrawing effects of the
substituents.

Predicted Chemical

Shift (5, ppm) Multiplicity Integration Assignment

~7.0-72 m 3H ArH (@3-
dimethylphenoxy)

~6.8-6.9 d 2H Ar-H (ortho to -O)

~6.6-6.7 d 2H Ar-H (ortho to -NHz2)

~ 3.6 brs 2H -NH:2

~22 S 3H Ar-CHs

~21 S 3H Ar-CHs

Interpretation

e Aromatic Protons: The protons on the aniline ring are expected to appear as two doublets
due to the para-substitution pattern. The protons ortho to the electron-donating amino group
will be shielded and appear at a lower chemical shift compared to the protons ortho to the
ether oxygen. The protons on the 2,3-dimethylphenoxy ring will likely show a more complex
multiplet pattern.
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o Amine Protons: The two protons of the primary amine will typically appear as a broad singlet.
The chemical shift of this peak can be highly variable and is dependent on the solvent,
concentration, and temperature. Deuterium exchange (shaking the sample with a drop of
D20) can be used to confirm the assignment of the -NH:z peak, as it will disappear from the
spectrum.

» Methyl Protons: The two methyl groups on the phenoxy ring are in different chemical
environments and are therefore expected to have slightly different chemical shifts, appearing
as two sharp singlets.

Experimental Protocol for 'H NMR Spectroscopy

e Sample Preparation:

o Weigh approximately 5-10 mg of 4-(2,3-Dimethylphenoxy)aniline into a clean, dry NMR
tube.

o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDClsz or DMSO-ds). The
choice of solvent is critical as it can influence the chemical shifts, particularly of labile
protons like those of the amine group.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if
guantitative analysis is required.

o Cap the NMR tube and gently agitate until the sample is fully dissolved.

e Instrument Setup and Data Acquisition:

o

Insert the NMR tube into the spectrometer's probe.

[¢]

Lock the spectrometer onto the deuterium signal of the solvent.

[e]

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical
peaks.

[¢]

Set the appropriate acquisition parameters, including the number of scans (typically 8-16
for a concentrated sample), pulse width, and relaxation delay.
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o Acquire the free induction decay (FID) data.

» Data Processing:
o Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
o Phase the spectrum to ensure all peaks are in the positive absorptive mode.

o Calibrate the chemical shift scale by setting the TMS peak to O ppm or the residual solvent
peak to its known chemical shift.

o Integrate the peaks to determine the relative number of protons corresponding to each
signal.

Carbon-13 Nuclear Magnetic Resonance (**C NMR)

Spectroscopy
Predicted **C NMR Data

The 13C NMR spectrum provides information about the carbon framework of the molecule.
Each unique carbon atom in 4-(2,3-Dimethylphenoxy)aniline will give a distinct signal.

Predicted Chemical Shift (8, ppm) Assignment

~ 155 Ar-C (C-0O)

~ 145 Ar-C (C-N)

~ 138 Ar-C (quaternary, dimethylphenoxy)
~130 Ar-C (quaternary, dimethylphenoxy)
~125-128 Ar-CH

~115-120 Ar-CH

~20 Ar-CHs

~15 Ar-CHs
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Interpretation

o Aromatic Carbons: The carbon atoms attached to the electronegative oxygen and nitrogen
atoms (C-O and C-N) will be deshielded and appear at the downfield end of the aromatic
region. The quaternary carbons of the dimethyl-substituted ring will also be in this region.
The protonated aromatic carbons will appear in the range of 115-128 ppm.

» Aliphatic Carbons: The two methyl carbons will be highly shielded and appear at the upfield
end of the spectrum.

Experimental Protocol for 2*C NMR Spectroscopy

e Sample Preparation:

o Prepare the sample as described for tH NMR spectroscopy. A higher concentration of the
sample is often required for 3C NMR due to the lower natural abundance of the 3C
isotope.

e Instrument Setup and Data Acquisition:

o

Use a broadband probe to observe the 13C signals.
o Set the spectrometer to the 13C frequency.

o Employ proton decoupling to simplify the spectrum by removing the C-H coupling,
resulting in a single sharp peak for each unique carbon.

o Alarger number of scans (typically 64 or more) and a longer relaxation delay are
necessary compared to 'H NMR to obtain a good signal-to-noise ratio.

» Data Processing:

o Process the data similarly to the *H NMR spectrum (Fourier transform, phasing, and
calibration).

Infrared (IR) Spectroscopy
Predicted IR Data
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4-(2,3-Dimethylphenoxy)aniline is expected to show characteristic absorption
bands for the N-H, C-H, C=C, C-O, and C-N bonds.

Frequency Range (cm™?) Vibration Type Functional Group

3400 - 3300 N-H stretch Primary amine

3100 - 3000 C-H stretch Aromatic

2980 - 2850 C-H stretch Methyl

1620 - 1580 C=C stretch Aromatic ring

1520 - 1480 N-H bend Primary amine

1250 - 1200 C-O stretch Aryl ether

1320 - 1250 C-N stretch Aromatic amine
Interpretation

e N-H Vibrations: The primary amine group should give rise to two characteristic stretching
bands in the 3400-3300 cm~1 region, corresponding to the symmetric and asymmetric N-H
stretching modes. An N-H bending vibration is also expected around 1520-1480 cm~1.

e C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm™1,
while the aliphatic C-H stretching of the methyl groups will appear just below 3000 cm~1.

e Aromatic C=C Vibrations: The stretching of the carbon-carbon double bonds in the aromatic
rings will result in several sharp bands in the 1620-1580 cm~* region.

e C-O and C-N Vibrations: The C-O stretching of the aryl ether and the C-N stretching of the
aromatic amine will appear in the fingerprint region of the spectrum, typically between 1320
cm~tand 1200 cm™1.

Experimental Protocol for IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
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o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid 4-(2,3-Dimethylphenoxy)aniline sample onto the ATR

crystal.

o Apply pressure using the ATR accessory's pressure arm to ensure good contact between

the sample and the crystal.

o Data Acquisition:

o Collect a background spectrum of the empty ATR setup. This will be automatically
subtracted from the sample spectrum.

o Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.
» Data Processing:

o The resulting spectrum is typically displayed in terms of transmittance or absorbance

versus wavenumber (cm™1).

o Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 4-(2,3-Dimethylphenoxy)aniline, the electron ionization (El) mass
spectrum is expected to show a prominent molecular ion peak and several characteristic

fragment ions.
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m/z (mass-to-charge ratio) Assignment

213 Molecular ion [M]*

198 [M - CH3]*

108 [H2NCesH4O]*

92 [CeHaNH2]*
Interpretation

e Molecular lon: The peak at m/z 213 corresponds to the intact molecule with one electron
removed, confirming the molecular weight of the compound.

o Fragmentation Pattern: The fragmentation of the molecular ion can provide structural
information. Common fragmentation pathways for this type of molecule include the loss of a
methyl group (resulting in a peak at m/z 198), cleavage of the ether bond, and fragmentation
of the aniline and dimethylphenol moieties. The observation of fragments corresponding to
the aminophenoxy cation (m/z 108) and the anilinium cation (m/z 92) would be strong

evidence for the proposed structure.

Experimental Protocol for Mass Spectrometry (EI-MS)

e Sample Introduction:

o Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or
dichloromethane).

o Introduce the sample into the mass spectrometer, often via a direct insertion probe or
through a gas chromatograph (GC-MS).

e |onization:

o In the ion source, the sample molecules are bombarded with high-energy electrons
(typically 70 eV), causing them to ionize and fragment.

e Mass Analysis and Detection:
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o The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio.

o The separated ions are detected, and a mass spectrum is generated, which is a plot of ion
intensity versus m/z.

Integrated Spectroscopic Analysis

The combination of data from *H NMR, 3C NMR, IR, and MS provides a comprehensive and
unambiguous structural confirmation of 4-(2,3-Dimethylphenoxy)aniline.

Integrated Spectroscopic Analysis Workflow

Spectroscopic Data

C O Ea o

Proton Count & Connectmty Carbon Count & Types/Presence of -NH2, C-O-C olecular Formula Confirmation

\L)ita |nterpre?£n

Proposed Structure:
4-(2,3-Dimethylphenoxy)aniline

Data Correlation

Structural Gonfirmation

Confirmed Structure

Click to download full resolution via product page

Caption: Workflow for structural elucidation using integrated spectroscopic data.

* IR spectroscopy confirms the presence of the key functional groups: the primary amine and
the aryl ether.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b114323?utm_src=pdf-body
https://www.benchchem.com/product/b114323?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratery

Check Availability & Pricing

e Mass spectrometry establishes the correct molecular weight (213 g/mol ) and provides the
molecular formula (C14H1sNO) through high-resolution mass spectrometry.

e 1H and 3C NMR spectroscopy provide the detailed connectivity of the atoms. The number of
signals, their chemical shifts, multiplicities, and integrations in the NMR spectra correspond
exactly to the proposed structure, allowing for the unambiguous assignment of each proton
and carbon atom.

Together, these techniques provide a self-validating system for the structural characterization of
4-(2,3-Dimethylphenoxy)aniline.

References

National Center for Biotechnology Information. PubChem Compound Summary for CID
7139200, 4-(2,3-Dimethylphenoxy)aniline. [Link]

o Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial
Science and Technology (AIST), Japan. [Link]

e Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to
Spectroscopy (5th ed.). Cengage Learning.

» Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric
Identification of Organic Compounds (8th ed.). John Wiley & Sons.

e ACD/Labs. (2023). ACD/ChemSketch Freeware. [Link] (Note: Used for chemical drawing and
property prediction principles).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 4-(2,3-Dimethylphenoxy)aniline | C14H15NO | CID 7139200 - PubChem
[pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Data for 4-(2,3-Dimethylphenoxy)aniline:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b114323#spectroscopic-data-for-4-2-3-
dimethylphenoxy-aniline]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b114323?utm_src=pdf-body
https://www.benchchem.com/product/b114323?utm_src=pdf-body
https://www.benchchem.com/product/b114323?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/7139200
https://pubchem.ncbi.nlm.nih.gov/compound/7139200
https://www.benchchem.com/product/b114323#spectroscopic-data-for-4-2-3-dimethylphenoxy-aniline
https://www.benchchem.com/product/b114323#spectroscopic-data-for-4-2-3-dimethylphenoxy-aniline
https://www.benchchem.com/product/b114323#spectroscopic-data-for-4-2-3-dimethylphenoxy-aniline
https://www.benchchem.com/product/b114323#spectroscopic-data-for-4-2-3-dimethylphenoxy-aniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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